molecular formula C12H18ClN5O2S B10946381 N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide

N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10946381
M. Wt: 331.82 g/mol
InChI Key: XUMPZTQADFMNKP-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sulfonamide group, which is known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination and subsequent alkylation to introduce the ethyl group . The sulfonamide group is then introduced through a reaction with sulfonyl chloride under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both a pyrazole and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18ClN5O2S

Molecular Weight

331.82 g/mol

IUPAC Name

N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N,1,5-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H18ClN5O2S/c1-5-18-7-10(13)11(15-18)8-16(3)21(19,20)12-6-14-17(4)9(12)2/h6-7H,5,8H2,1-4H3

InChI Key

XUMPZTQADFMNKP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=C(N(N=C2)C)C)Cl

Origin of Product

United States

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